Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
Brand Name: Vulcanchem
CAS No.: 115560-11-7
VCID: VC20852264
InChI: InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1;
SMILES: C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru]
Molecular Formula: C19H22Ru-6
Molecular Weight: 351.4 g/mol

Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium

CAS No.: 115560-11-7

Cat. No.: VC20852264

Molecular Formula: C19H22Ru-6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium - 115560-11-7

Specification

CAS No. 115560-11-7
Molecular Formula C19H22Ru-6
Molecular Weight 351.4 g/mol
IUPAC Name inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
Standard InChI InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1;
Standard InChI Key ARGWXWQCDOPHNI-UHFFFAOYSA-N
SMILES C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru]
Canonical SMILES C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator